molecular formula C14H22N2O3 B5794816 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol

Cat. No.: B5794816
M. Wt: 266.34 g/mol
InChI Key: LYNYFMRQGJQTMT-UHFFFAOYSA-N
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Description

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a methoxyphenol moiety

Properties

IUPAC Name

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-19-13-4-2-3-12(14(13)18)11-16-7-5-15(6-8-16)9-10-17/h2-4,17-18H,5-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNYFMRQGJQTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced by reacting the piperazine ring with ethylene oxide under controlled temperature and pressure conditions.

    Attachment of the Methoxyphenol Moiety: The final step involves the reaction of the hydroxyethyl-substituted piperazine with 6-methoxyphenol in the presence of a suitable base, such as sodium hydroxide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The hydroxyethyl and methoxyphenol groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The piperazine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A similar compound with a sulfonic acid group instead of a methoxyphenol moiety.

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Another related compound used as a buffering agent in biological research.

Uniqueness

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol is unique due to the presence of both hydroxyethyl and methoxyphenol groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.

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